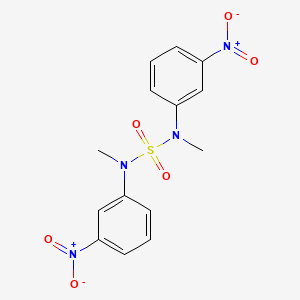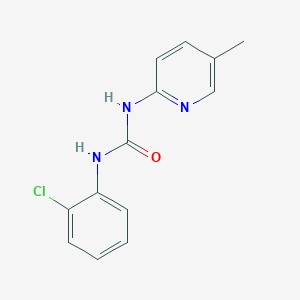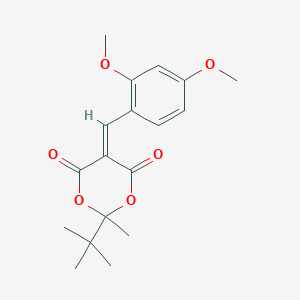
N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, such as N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, typically involves modern spectroscopic techniques for characterization, including NMR, IR, and MS. Novel derivatives have been synthesized and assessed for activities such as cytotoxicity against cancer cell lines, indicating the importance of the structural components of these compounds in biological activities (Vallri, Nagaraju, Viswanath, & Singh, 2020). Additionally, the structural variation in benzamide derivatives is a critical factor in their biological effectiveness and interaction with biological targets.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Studies such as single-crystal X-ray diffraction provide valuable insights into the crystal structure, confirming intermolecular interactions like N—H⋯O hydrogen bonds and weak C—H⋯π interactions. These structural features are essential for understanding the compound's behavior in biological systems (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influencing their biological activity and pharmacological profile. The reactivity, particularly with respect to fluorine atoms, plays a significant role in the compound's interaction with biological molecules and its overall efficacy. The synthesis methodologies and reactions involving fluorine, such as nucleophilic substitution, are critical for modifying the compound's properties for specific biological applications (Mukherjee, 1991).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, affect their pharmacokinetics and pharmacodynamics. Understanding these properties is crucial for the design of compounds with desirable biological activities and for their formulation into drugs. Studies utilizing techniques like dielectric measurements and Vickers micro-hardness technique provide essential data for the development of pharmaceutical applications (Goel et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability, and interaction with cellular components, define the therapeutic potential of benzamide derivatives. Detailed investigations into the compound's reactivity, particularly the role of the fluorine atom and the benzamide group, help in understanding its mechanism of action and optimizing its efficacy and safety profile for potential drug development (Mukherjee, 1991).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-19(2,23)12-11-14-7-9-15(10-8-14)18(22)21-13-16-5-3-4-6-17(16)20/h3-10,23H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTWIRUUUYKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5530395.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)

![2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5530433.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)

![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
